Physicochemical properties of phosphoric acid isooctyl ester
Physicochemical properties of phosphoric acid isooctyl ester
An In-Depth Technical Guide to the Physicochemical Properties of Isooctyl Phosphoric Acid
Foreword: A Note on Nomenclature
The term "Isooctyl Phosphoric Acid" is a common descriptor in industrial and laboratory settings. However, it represents a class of compounds rather than a single molecular entity. Commercial preparations are typically mixtures, primarily consisting of mono-isooctyl phosphoric acid and di-isooctyl phosphoric acid[1]. The "isooctyl" group itself is often derived from 2-ethylhexanol, a common branched C8 alcohol. For the purpose of this guide, we will focus on the properties of the mono- and di-ester forms, which are the most prevalent and functionally significant components. Understanding this inherent heterogeneity is critical for experimental design and data interpretation.
Molecular Identity and Chemical Structure
Phosphoric acid isooctyl esters are organophosphate compounds characterized by one or two isooctyl groups attached to a central phosphate core via an ester linkage. The remaining P-OH groups impart the acidic character to the molecule.
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Mono-isooctyl Phosphoric Acid (MIPA): Features one isooctyl chain. It is a dibasic acid with two available protons for dissociation. Its IUPAC name is 6-methylheptyl dihydrogen phosphate[2][][4].
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Di-isooctyl Phosphoric Acid (DIPA): Features two isooctyl chains. It is a monobasic acid. Its IUPAC name is bis(6-methylheptyl) hydrogen phosphate[5].
These structural differences fundamentally govern the physicochemical behavior of each species, influencing properties like solubility, acidity, and surfactant capabilities.
Caption: Chemical structures of Mono- and Di-isooctyl Phosphoric Acid.
Core Physicochemical Properties
The functional characteristics of isooctyl phosphoric acid are dictated by its physical and chemical properties. These values are crucial for applications ranging from liquid-liquid extraction to formulation science. The data presented below is a synthesis from multiple authoritative databases.
| Property | Mono-isooctyl Phosphoric Acid | Di-isooctyl Phosphoric Acid | Reference(s) |
| Molecular Formula | C8H19O4P | C16H35O4P | [2][6][7],[5] |
| Molecular Weight | 210.21 g/mol | 322.42 g/mol | [2][6],[5] |
| Physical Form | Liquid | Colorless, viscous liquid | [2],[5][8][9] |
| Boiling Point | Data not available | 256 °C; 209 °C (at 1.33 kPa) | [9],[8] |
| Freezing/Melting Point | Data not available | -60 °C | [8] |
| Density | Data not available | 0.973 g/cm³ (at 25 °C) | [8] |
| Solubility | Soluble in organic solvents and alkalis; insoluble in water. | Soluble in common organic solvents and alkalis; insoluble in water. | [8] |
| Acidity (pKa) | Data not available | Data not available | |
| Refractive Index | Data not available | 1.4420 (at 25 °C) | [8] |
| XLogP3-AA | 1.6 | 5.2 | [2],[5] |
Expert Insight: The significant difference in the octanol-water partition coefficient (XLogP3-AA) between the mono- and di-esters is a key determinant of their function. The lower value for MIPA suggests greater affinity for aqueous phases compared to DIPA, while the high value for DIPA underscores its utility in organic solvent-based extraction systems. The insolubility in water and solubility in organic solvents make these compounds ideal for extracting metals and other solutes from aqueous solutions into an organic phase[8].
Acidity and its Implications
Analytical Characterization and Purification
The analysis of commercial isooctyl phosphoric acid requires methods that can resolve the mono- and di-ester components, as well as quantify impurities such as the parent alcohol (isooctanol) and inorganic phosphate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for separating and quantifying the components of isooctyl phosphoric acid mixtures[10]. The difference in hydrophobicity between the mono- and di-esters allows for their separation on a C8 or C18 column.
Exemplary HPLC Protocol:
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System Preparation:
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Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier. For example, start with a 60:40 ACN:Water mixture (containing 0.1% phosphoric or formic acid) and ramp to 95:5 ACN:Water. The acid suppresses the ionization of the phosphate groups, leading to better peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). ELSD is preferred as the analytes lack a strong chromophore.
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Standard Preparation:
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Prepare individual standards of purified mono- and di-isooctyl phosphoric acid, if available.
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Create a mixed standard solution in the mobile phase or a suitable organic solvent (e.g., isopropanol).
-
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Sample Preparation:
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Accurately weigh the isooctyl phosphoric acid sample.
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Dissolve and dilute to a known concentration (e.g., 1 mg/mL) in the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
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Inject the standards to determine retention times and generate a calibration curve.
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Inject the sample. The di-ester (DIPA) will have a longer retention time than the mono-ester (MIPA) due to its greater hydrophobicity.
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Quantify the components by comparing peak areas to the calibration curve.
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Purification Protocol
Commercial samples may contain residual starting materials or byproducts[9]. A liquid-liquid washing procedure can be employed for purification.
Caption: Workflow for the purification of commercial isooctyl phosphoric acid.
Causality Behind the Protocol: This multi-step washing protocol is designed to systematically remove different types of impurities[9].
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Initial Acid Wash (HNO3): Removes basic impurities and some metal contaminants.
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Carbonate Wash ((NH4)2CO3): This basic wash deprotonates the acidic phosphate esters, transferring them to the aqueous phase as salts, while neutral impurities (like residual isooctanol) remain in the organic hexane layer. Subsequent re-acidification would be needed to recover the product. Alternatively, and more simply as described in the reference, this step may be intended to remove strongly acidic impurities while the product remains in the organic phase.
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Final Acid and Water Washes: Remove residual carbonate and any water-soluble impurities, yielding a cleaner product in the organic phase.
Applications in Research and Drug Development
The unique properties of isooctyl phosphoric acid make it a versatile tool for scientists.
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Extraction Agent: It is widely used in solvent extraction to separate and purify metals, particularly rare earth elements[8]. In pharmaceutical sciences, this principle can be adapted to extract basic drug compounds from complex matrices for analysis or purification.
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Surfactant and Emulsifier: The amphiphilic nature of the mono-ester, with its polar phosphate head and nonpolar isooctyl tail, allows it to act as a surfactant. This is valuable in creating stable emulsions for drug delivery systems, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs.
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Prodrug Moiety: The phosphate group is a common motif in drug design, particularly for antiviral nucleoside analogues[11][12]. While isooctyl esters themselves are not typical prodrugs, the study of their properties informs the design of more complex phosphate ester prodrugs that aim to improve cell membrane permeability and oral bioavailability[12].
Caption: Relationship between core properties and scientific applications.
Safety, Handling, and Storage
Diisooctyl phosphoric acid is classified as a corrosive material. It can cause severe skin burns and eye damage[5][9][13][14].
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Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood[15][16].
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Handling: Avoid contact with skin, eyes, and mucous membranes[9]. It is corrosive to metals and may evolve flammable hydrogen gas upon contact[5][9][17].
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Spill Response: For small spills, use an inert absorbent material. Isolate the spill area. Dike runoff from fire control for later disposal[17].
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Fire Hazard: The material is combustible but may require some effort to ignite[5][9][17]. In case of fire, use dry chemical, CO2, or water spray[5][17]. When heated to decomposition, it can emit toxic fumes of phosphorus oxides (POx)[9].
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Storage: Store in a cool, well-ventilated area in the original, tightly sealed container[15]. Keep away from strong reducing agents, oxidizing agents, and incompatible metals[9][17].
References
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Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem. (n.d.). National Institutes of Health. [Link]
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Phosphoric acid, isooctyl diphenyl ester Properties. (n.d.). U.S. Environmental Protection Agency. [Link]
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Di(isooctyl) phosphate - ChemBK. (2024, April 11). ChemBK. [https://www.chembk.com/en/chem/Di(isooctyl) phosphate]([Link] phosphate)
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Separation of Phosphoric acid, diisooctyl ester, sodium salt on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem. (n.d.). National Institutes of Health. [Link]
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Diisooctyl phosphate - Hazardous Agents. (n.d.). Haz-Map. [Link]
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Trioctyl phosphate. (n.d.). ATAMAN CHEMICALS. [Link]
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Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 - PubChem. (n.d.). National Institutes of Health. [Link]
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Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem. (n.d.). National Institutes of Health. [Link]
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Phosphoric acid, monoisooctyl ester, disodium salt. (n.d.). Pharos. [Link]
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Phosphoric acid, monoisooctyl ester - Substance Details. (n.d.). U.S. Environmental Protection Agency. [Link]
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Phosphoric acid, isooctyl diphenyl ester - Links. (n.d.). Computational Toxicology and Exposure Online Resources. [Link]
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Phosphoric acid, isoamyl-isooctyl ester. (n.d.). NIST WebBook. [Link]
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Islechem LLC Isooctyl Acid Phosphate - 27215-10-7. (n.d.). Knowde. [Link]
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ISOOCTYL MONOPHOSPHATE. (n.d.). Global Substance Registration System. [Link]
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SAFETY DATA SHEET. (n.d.). Murphy and Son. [Link]
- Phosphoric acid/phosphonic acid derivatives and medicinal uses thereof. (n.d.).
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Development and Clinical Application of Phosphorus-Containing Drugs. (2020, August 25). PMC. [Link]
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Phosphoric Acid (H₃PO₄): The Key to Modern Industrial Development. (2024, December 28). [Source not further specified]. [Link]
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Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). [Source not further specified]. [Link]
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How To Test The Purity of Phosphoric Acid. (n.d.). Chemate Phosphorus Chemicals. [Link]
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